Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core substituted with an ethyl ester, a chlorine atom, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of the thieno ring can be achieved through cyclization reactions involving sulfur-containing reagents. The ethyl ester group is then introduced via esterification reactions, and the chlorine atom is added through halogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor or other therapeutic agents.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives:
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Thieno[2,3-c]pyridine-6-carboxylic ester: Lacks the chlorine and methyl substituents but shares the core structure.
Thieno[2,3-c]pyridine-6-carboxamide: Contains a carboxamide group instead of an ester.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H10ClNO2S |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2S/c1-3-15-11(14)10-6(2)7-4-9(12)13-5-8(7)16-10/h4-5H,3H2,1-2H3 |
InChI Key |
FFTWBNSGHNFEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=NC=C2S1)Cl)C |
Origin of Product |
United States |
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